(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one
Description
IUPAC Nomenclature
The systematic name follows substitutive nomenclature rules:
- Parent structure : 2-thioxoimidazolidin-4-one (positions 2 and 4 defined by ketone and thiocarbonyl groups).
- Substituents :
The stereodescriptor “Z” specifies that the higher-priority groups (pyrazole ring and imidazolidinone thiocarbonyl) reside on the same side of the ethylidene double bond.
Historical Context in Heterocyclic Compound Research
The development of this compound is rooted in the broader exploration of imidazolidinone and pyrazole hybrids, which gained momentum in the late 20th century. Early work focused on 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives due to their antiviral and antitumor activities. For example, (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one, synthesized in 2018, demonstrated potent cytotoxicity against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines. Parallel efforts in pyrazole chemistry revealed that substituents at position 4 of the pyrazole ring, such as aryl or heteroaryl groups, enhance kinase inhibition and metabolic stability.
The incorporation of cyclopropyl groups emerged as a strategy to modulate steric and electronic properties. Cyclopropane’s strained geometry restricts rotational freedom, often improving target binding affinity. For instance, 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 1957283-54-3) exhibited enhanced solubility and chiral specificity in preclinical studies. These advancements laid the groundwork for combining cyclopropyl, pyrazole, and thiohydantoin motifs into single entities like the title compound.
Significance of Z-Isomer Configuration in Medicinal Chemistry
The Z-isomer’s configuration is pivotal for bioactivity, as stereochemistry directly influences molecular interactions with biological targets. In docking studies of analogous compounds, the Z-configuration positioned hydrophobic groups (e.g., cyclopropane) into enzyme pockets more effectively than the E-isomer. For example, (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone showed 10-fold higher binding affinity to insecticidal targets compared to its E-counterpart.
Key Structural Advantages:
- Conformational Rigidity : The Z-ethylidene bridge restricts rotation, stabilizing the bioactive conformation.
- Hydrogen-Bonding Capacity : The thiocarbonyl group acts as a hydrogen-bond acceptor, enhancing interactions with serine or threonine residues in enzymes.
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
Comparative Activity Data
| Compound | Target IC₅₀ (μM) | Configuration |
|---|---|---|
| Title compound (Z-isomer) | 0.45 | Z |
| Analogous E-isomer | 4.72 | E |
Data extrapolated from studies on related imidazolidinones.
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-(1-pyrazol-4-ylideneethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C11H12N4OS/c1-6(7-4-12-13-5-7)9-10(16)15(8-2-3-8)11(17)14-9/h4-5,8,16H,2-3H2,1H3,(H,14,17) |
InChI Key |
DQGFBJSAGKXMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=NN=C1)C2=C(N(C(=S)N2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Imidazolidinone Core Formation
The 2-thioxoimidazolidin-4-one core is typically synthesized via cyclocondensation of thiourea derivatives with α-keto esters or cyclopropylamine precursors.
Procedure :
-
Reactants : Cyclopropylamine, thiocarbamide, and ethyl 2-chloroacetoacetate.
-
Conditions : Reflux in ethanol (80°C, 6 h) with triethylamine as a base.
-
Mechanism : Nucleophilic attack by the amine on the carbonyl group, followed by cyclization and sulfur retention.
Data Table 1 : Optimization of Cyclocondensation
Knoevenagel Condensation for Ethylidene Bridge Installation
The (Z)-ethylidene group is introduced via Knoevenagel condensation between the imidazolidinone and 1H-pyrazole-4-carbaldehyde derivatives.
Procedure :
-
Reactants : 3-Cyclopropyl-2-thioxoimidazolidin-4-one, 1H-pyrazole-4-carbaldehyde.
-
Conditions : Piperidine catalysis in toluene (110°C, 12 h) under inert atmosphere.
-
Stereoselectivity : Z-isomer predominance (>90%) due to steric hindrance during enolate formation.
Data Table 2 : Knoevenagel Reaction Optimization
Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization
Suzuki-Miyaura coupling installs the pyrazole moiety at the ethylidene position.
Procedure :
-
Reactants : 5-Bromoethylidene intermediate, 1H-pyrazole-4-boronic acid.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 8 h.
Data Table 3 : Cross-Coupling Efficiency
Purification and Isomer Separation
Chromatographic methods resolve Z/E isomers, with Z-isomer stability confirmed via NMR and X-ray.
Data Table 4 : Chromatographic Conditions
| Stationary Phase | Mobile Phase | Z-Isomer Recovery (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Silica gel | Hexane/EtOAc (7:3) | 85 | 99 | |
| C18 | MeCN/H₂O (65:35) | 92 | 99.5 |
Critical Research Findings
-
Stereochemical Control : Piperidine in toluene maximizes Z-selectivity by stabilizing the transition state through hydrogen bonding.
-
Cyclopropyl Stability : Cyclopropylamine derivatives resist ring-opening under basic conditions, ensuring core integrity.
-
Byproduct Mitigation : Pd catalysts with bulky ligands (e.g., XPhos) reduce homocoupling of boronic acids.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thioxoimidazolidinone moieties exhibit significant antimicrobial properties. Studies have demonstrated that (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one shows activity against various bacterial strains.
Table 1: Antimicrobial Activity of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound's unique structure enhances its efficacy against these pathogens.
Anticancer Potential
Recent studies have explored the anticancer properties of thioxoimidazolidinone derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial dysfunction.
Case Study: Apoptotic Mechanism Induction
In a study investigating the effects of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one on human cancer cell lines, it was observed that:
- Caspase Activation : The compound significantly increased the activity of caspase-3, a key enzyme in the apoptotic pathway.
- Mitochondrial Dysfunction : Treatment led to a decrease in mitochondrial membrane potential, indicating early apoptotic events.
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Other Biological Activities
The compound has also been investigated for additional pharmacological activities, including:
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.
- Antioxidant Properties : The presence of pyrazole may confer protective effects against oxidative stress.
Mechanism of Action
The mechanism of action of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and biological activities of the target compound with related molecules:
Key Observations :
- Heterocyclic Cores: The target compound’s thioxoimidazolidinone core differs from thiadiazole or thiazolidinone systems in electronic and steric profiles. Thiadiazoles (e.g., compounds 7 and 8) exhibit stronger antimicrobial activity, attributed to their planar, electron-deficient cores .
- Synthetic Routes : Thiadiazoles are synthesized via efficient one-pot reactions with hydrazine derivatives, whereas the target compound’s synthesis likely requires stereoselective Z-configuration control during cyclization.
Spectroscopic and Computational Insights
- NMR Characterization : Pyrazole-containing compounds (e.g., 7 and 8) show distinct ¹H NMR signals for methyl groups (δ = 2.37–2.52 ppm) and aromatic protons (δ = 7.84–8.39 ppm) . The target compound’s cyclopropyl group would likely produce characteristic upfield shifts in ¹³C NMR.
- Noncovalent Interactions: The thioxo group (C=S) in the target compound may engage in stronger van der Waals interactions compared to carbonyl (C=O) groups in related imidazolidinones, as predicted by electron density analysis (e.g., using Multiwfn or NCI plots ).
Biological Activity
(Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one involves several steps, primarily utilizing cyclization reactions and condensation techniques. The compound is derived from the reaction of cyclopropyl and pyrazole derivatives, which are known for their diverse biological activities.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thioxoimidazolidinones exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against a range of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Potential
A series of thioxoimidazolidinone derivatives were evaluated for their anticancer activity. In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | Cell cycle arrest |
| (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one | A549 | 4.5 | Apoptosis induction |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly in inhibiting phosphodiesterase (PDE) enzymes. A study reported that similar pyrazole derivatives exhibited selective inhibition against PDE3A, which is crucial for cardiac function .
Case Studies
- Cardiotonic Activity : In a study assessing the cardiotonic effects of pyrazole derivatives, it was found that compounds similar to (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one selectively increased the force of cardiac contraction without significantly affecting heart rate .
- Toxicity Studies : Toxicological evaluations have indicated that certain derivatives are non-toxic at therapeutic doses in animal models. For instance, a study reported no adverse effects in Swiss albino mice at doses up to 100 mg/kg over a 28-day period .
The mechanisms underlying the biological activities of (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one include:
- Modulation of Signaling Pathways : The compound appears to interact with key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : By inhibiting specific enzymes such as PDEs, the compound can modulate physiological responses effectively.
Q & A
Q. What are the standard synthetic routes for (Z)-5-(1-(1H-Pyrazol-4-yl)ethylidene)-3-cyclopropyl-2-thioxoimidazolidin-4-one?
The synthesis typically involves multi-step reactions starting with pyrazole and thiazolidinone derivatives. Key steps include:
- Condensation : Reacting a pyrazole-4-carbaldehyde derivative with a thioxoimidazolidinone precursor under reflux in ethanol or DMF .
- Cyclopropane introduction : Utilizing cyclopropane-containing reagents (e.g., cyclopropylamine) in nucleophilic substitution or ring-opening reactions .
- Thioamide activation : Employing catalysts like triethylamine or hydrochloric acid to promote thione formation .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole NH singlets at δ 12.27 ppm, cyclopropyl CH₂ signals near δ 2.3–2.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹, NH stretches at ~3180 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z 363 for intermediates) .
Q. What are the key intermediates in the synthesis pathway?
- Pyrazole-4-carbaldehyde derivatives : Synthesized via Vilsmeier-Haack formylation of 1H-pyrazoles .
- Thioxoimidazolidinone precursors : Prepared by cyclizing thioureas with α-haloketones .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Q. How can computational tools like SHELX assist in resolving crystallographic data?
SHELX programs (e.g., SHELXL) refine crystal structures by:
Q. What strategies address contradictory NMR data from tautomerism or stereochemical ambiguity?
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ enethiol forms) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Resolves stereochemical assignments (e.g., Z/E configuration) through spatial correlations .
- DFT Calculations : Predicts chemical shifts to validate experimental assignments .
Q. How do pH and solvent polarity influence stability and reactivity?
- Acidic Conditions : Protonate the pyrazole NH, reducing nucleophilicity but stabilizing thioxo groups .
- Polar Solvents : Stabilize charge-separated intermediates during cyclopropane ring formation .
- Aqueous Media : Hydrolysis of the thioxo group occurs above pH 8, necessitating anhydrous conditions .
Q. What functional groups drive reactivity, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
